N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide
Overview
Description
“N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide” is a complex organic compound. The “azidoethyl” part refers to an ethyl group (a two-carbon chain) with an azide functional group attached. An azide is a functional group consisting of three nitrogen atoms. The “3-oxo-lup-20(29)-en-28-amide” part suggests that this compound may be a derivative of lupane, a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50 .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large carbon backbone. The azide group could introduce some interesting properties, as azides are known to be quite reactive . The 3-oxo group (a carbonyl group flanked by two carbon atoms) and the amide group (a carbonyl group adjacent to a nitrogen) would also contribute to the reactivity and properties of the molecule .Chemical Reactions Analysis
The azide group in this compound could undergo a variety of reactions, including reduction to an amine or reaction with a phosphine to form an iminophosphorane . The 3-oxo group could undergo typical carbonyl reactions, such as nucleophilic addition or condensation reactions . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, azides are quite reactive and can be explosive under certain conditions . The presence of the 3-oxo and amide groups could also affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Research has shown that A-seco-lupane C-3 amide conjugates, prepared from similar compounds, exhibit significant biological activities. For example, specific derivatives demonstrated cytotoxicity against rhabdomyosarcoma tumor cells and inhibited the reproduction of herpes simplex virus type 1 (Igosheva et al., 2012).
Antimalarial Applications
Lupeol-based libraries, utilizing triterpenoid scaffolds similar to N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, have been synthesized and shown to possess in-vitro antimalarial activity against Plasmodium falciparum (Srinivasan et al., 2002).
HIV-1 Specific Inhibitors
Derivatives of lup-20(29)-en-28-oic acid, closely related to the compound , have been synthesized and evaluated for their activity against HIV-1. These derivatives interfered with HIV-1 entry into cells at a postbinding step (Evers et al., 1996).
Antimelanoma Applications
Microbial transformation of betulinic acid, a compound structurally related to N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, resulted in metabolites with antimelanoma activities evaluated on human melanoma cell lines (Chatterjee et al., 2000).
Synthesis of Amide Derivatives
Research on synthesizing amide derivatives from 3α-hydroxy-lup-20(29)-en-23,28-dioic acid, a similar compound, reveals a range of new compounds with potential biological applications (Trần Văn Lộc & Trần Văn Sung, 2014).
Anti-HIV Agents
Further studies on betulinic acid derivatives, structurally similar to the compound , have shown them to be potent anti-HIV agents with good metabolic stability and improved solubility (Qian et al., 2009).
Green Chemistry Approaches
Research on metal-catalyzed synthesis of amides, including compounds similar to N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, highlights the importance of developing environmentally friendly procedures for such syntheses (García-Álvarez et al., 2013).
Photoluminescence in Dendrimers
Studies on poly(amidoamine) dendrimers, which include amide groups similar to those in N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, have shown unexpected strong blue photoluminescence, indicating potential applications in materials science (Lu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDYQHIFHAUHJG-GKMZBMDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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